molecular formula C15H16N2O3 B4681438 N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide

N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide

Cat. No.: B4681438
M. Wt: 272.30 g/mol
InChI Key: GVAOOTBKQGJZQK-UHFFFAOYSA-N
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Description

“N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” is an organic compound that features both furan and oxamide functional groups

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-3-2-4-12(7-11)8-16-14(18)15(19)17-9-13-5-6-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAOOTBKQGJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” typically involves the reaction of furan-3-ylmethylamine with 3-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the oxamide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds containing furan and oxamide groups are often studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, such compounds are investigated for their potential as drug candidates due to their ability to interact with various biological targets.

Industry

In the industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” would depend on its specific application. Generally, the furan ring can interact with biological targets through π-π stacking interactions, while the oxamide group can form hydrogen bonds with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide
  • N-(furan-3-ylmethyl)-N’-[(4-methylphenyl)methyl]oxamide

Uniqueness

“N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” is unique due to the specific positioning of the furan and methylphenyl groups, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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